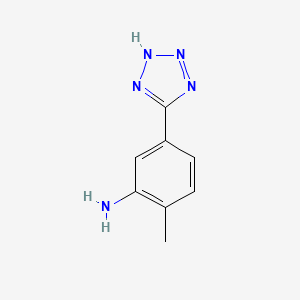

2-Methyl-5-(2H-tetrazol-5-YL)aniline

説明

Significance of the Tetrazole Moiety in Chemical Biology and Pharmaceutical Sciences

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms and one carbon atom, is a privileged structure in medicinal chemistry. nih.gov Its prominence stems from a combination of its metabolic stability and its ability to act as a bioisosteric replacement for other functional groups, most notably the carboxylic acid group. nih.govlifechemicals.com

Bioisosterism, the principle of replacing a functional group within a molecule with another group that retains similar biological activity, is a cornerstone of modern drug design. The 5-substituted 1H-tetrazole ring is widely recognized as a non-classical bioisostere of the carboxylic acid functional group. lifechemicals.comthieme-connect.com This is attributed to several key similarities in their physicochemical properties:

Acidity: The pKa of the N-H proton in a 5-substituted tetrazole is comparable to that of a carboxylic acid, allowing it to exist in an anionic form at physiological pH. This shared acidity enables tetrazoles to engage in similar ionic interactions with biological targets as carboxylic acids.

Size and Shape: The tetrazole ring is sterically similar to the carboxylic acid group, allowing it to fit into the same binding pockets of enzymes and receptors.

Hydrogen Bonding: The nitrogen atoms of the tetrazole ring can act as hydrogen bond acceptors, mimicking the hydrogen bonding capabilities of the carbonyl and hydroxyl oxygens of a carboxylic acid.

The replacement of a carboxylic acid with a tetrazole can offer several advantages in drug development. Tetrazoles are generally more metabolically stable than carboxylic acids, which can be susceptible to various metabolic transformations in the body. lifechemicals.com Furthermore, the increased lipophilicity of the tetrazole ring compared to a carboxylate can lead to improved pharmacokinetic properties, such as enhanced absorption and distribution. nih.gov

| Property | Carboxylic Acid (-COOH) | 5-Substituted 1H-Tetrazole |

|---|---|---|

| Acidity (pKa) | ~4-5 | ~4-5 |

| Hydrogen Bonding | Acceptor and Donor | Primarily Acceptor (N atoms), Donor (N-H) |

| Metabolic Stability | Susceptible to esterification, reduction | Generally high |

| Lipophilicity | Lower | Higher |

Beyond its role as a carboxylic acid bioisostere, the tetrazole moiety is a versatile pharmacophore in its own right, contributing to the biological activity of a wide range of therapeutic agents. thieme-connect.com The nitrogen-rich tetrazole ring can participate in various non-covalent interactions with biological targets, including hydrogen bonding, dipole-dipole interactions, and coordination with metal ions. lifechemicals.com This versatility has led to the incorporation of the tetrazole scaffold into drugs with diverse pharmacological activities. nih.gov

Numerous marketed drugs feature a tetrazole ring, highlighting its therapeutic importance. These include antihypertensive agents like losartan (B1675146) and valsartan (B143634), where the tetrazole group mimics the carboxylic acid of the natural ligand, angiotensin II, leading to potent and selective receptor blockade. nih.gov In addition to cardiovascular drugs, tetrazoles are found in antibiotics, anticancer agents, and anti-inflammatory drugs, underscoring the broad applicability of this heterocyclic system in drug discovery. nih.govbeilstein-journals.org

| Drug Name | Therapeutic Class | Role of the Tetrazole Moiety |

|---|---|---|

| Losartan | Antihypertensive | Bioisostere of a carboxylic acid, essential for binding to the AT1 receptor. |

| Valsartan | Antihypertensive | Bioisostere of a carboxylic acid, contributes to high-affinity binding to the AT1 receptor. nih.gov |

| Cefazolin | Antibiotic | Part of the core structure, contributing to antibacterial activity. |

| Pemetrexed | Anticancer | Component of a folate antagonist, crucial for enzyme inhibition. |

Contextualizing 2-Methyl-5-(2H-tetrazol-5-YL)aniline within the Broader Field of Tetrazole Chemistry

While extensive research has focused on the broader class of tetrazole-containing compounds, specific academic literature on this compound is limited. However, by examining its structural features and the established principles of tetrazole chemistry, we can infer its properties and potential significance.

The compound this compound possesses a 5-substituted tetrazole ring attached to a 2-methylaniline (o-toluidine) moiety. The presence of the aniline (B41778) group provides a site for further chemical modification, making it a potentially valuable intermediate in the synthesis of more complex molecules. The methyl group on the aniline ring can influence the compound's electronic properties and steric profile, which could in turn affect its biological activity and reactivity.

Based on chemical supplier information, the fundamental properties of this compound are as follows:

| Property | Value |

|---|---|

| CAS Number | 954848-82-9 biosynth.com |

| Molecular Formula | C8H9N5 biosynth.com |

| Molecular Weight | 175.19 g/mol biosynth.com |

The synthesis of 5-aryl-tetrazoles, such as this compound, is most commonly achieved through the [3+2] cycloaddition reaction between an aryl nitrile and an azide (B81097) source, typically sodium azide. imist.ma In the case of this specific compound, the likely starting material would be 3-amino-4-methylbenzonitrile. This reaction is often catalyzed by a Lewis acid or a proton source and can be carried out in various solvents. The general synthetic approach provides a reliable method for accessing a wide range of 5-aryl-tetrazole derivatives for further investigation.

Given the established roles of tetrazole-substituted anilines in medicinal chemistry, this compound can be considered a valuable building block for the synthesis of novel bioactive compounds. The aniline nitrogen can be readily functionalized to introduce diverse substituents, allowing for the creation of a library of derivatives for screening against various biological targets. The combination of the metabolically stable and pharmacophorically versatile tetrazole ring with the synthetically tractable aniline moiety makes this and related compounds promising starting points for drug discovery programs. Further research into the specific biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.

特性

IUPAC Name |

2-methyl-5-(2H-tetrazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5/c1-5-2-3-6(4-7(5)9)8-10-12-13-11-8/h2-4H,9H2,1H3,(H,10,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHCJPKKACAOHTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NNN=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40589900 | |

| Record name | 2-Methyl-5-(2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954848-82-9 | |

| Record name | 2-Methyl-5-(2H-tetrazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40589900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 5 2h Tetrazol 5 Yl Aniline and Analogues

Overview of Established Tetrazole Synthesis Routes

The construction of the tetrazole ring is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over decades of research. These routes are foundational to understanding the synthesis of complex molecules like the subject compound.

The Huisgen 1,3-dipolar cycloaddition is a powerful and fundamental reaction for forming five-membered heterocyclic rings. organic-chemistry.orgwikipedia.org This reaction involves a 1,3-dipole reacting with a "dipolarophile" to yield a cyclic product. organic-chemistry.org In the context of tetrazole synthesis, the azide (B81097) functional group (often from an azide salt or hydrazoic acid) acts as the 4π-electron 1,3-dipole, and the carbon-nitrogen triple bond of a nitrile serves as the 2π-electron dipolarophile. organic-chemistry.orgacs.orgnih.gov

The reaction is classified as a (3+2) cycloaddition, reflecting the number of atoms contributed by each component to the new ring. nih.gov While the classic thermal Huisgen cycloaddition is known, the mechanism for the addition of azide salts to nitriles is often considered a stepwise process rather than a concerted one. youtube.comacs.org This process typically begins with the activation of the nitrile by a Lewis or Brønsted acid, followed by nucleophilic attack from the azide anion and subsequent cyclization to form the stable aromatic tetrazole ring. youtube.com The reaction is a highly effective and versatile method, forming the basis for many of the more specific protocols discussed below. acs.orgnih.gov

Palladium catalysis plays a significant role in modern organic synthesis, including the preparation of complex heterocyclic compounds. While not the most common method for the primary construction of the tetrazole ring from a nitrile, palladium-catalyzed reactions are crucial for synthesizing precursors and for functionalizing the tetrazole scaffold. For instance, palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination or Negishi coupling can be used to assemble complex substituted pyrazoles, a different class of heterocycles, demonstrating the power of this method for C-N and C-C bond formation. nih.gov

More directly related to tetrazoles, palladium catalysts can enable three-component coupling reactions. A notable example involves the reaction of malononitrile (B47326) derivatives, allyl acetate, and trimethylsilyl (B98337) azide, catalyzed by a palladium complex, to produce 2-allyltetrazoles. nih.gov This showcases a pathway where the tetrazole ring is assembled from different components in a single pot. Furthermore, palladium catalysis is instrumental in creating the nitrile precursors required for tetrazole synthesis, such as through the cyanation of aryl halides. organic-chemistry.org

Specific Synthesis Protocols for 2-Methyl-5-(2H-tetrazol-5-YL)aniline Precursors

The direct precursor for synthesizing the title compound is 5-amino-2-methylbenzonitrile . The following sections detail methods to convert this nitrile into the corresponding tetrazole.

The most prevalent and direct method for synthesizing 5-substituted-1H-tetrazoles is the reaction of an organic nitrile with an azide source, typically sodium azide (NaN₃). acs.orgnih.gov This reaction is exceptionally broad in scope, working for a variety of aromatic, alkyl, and vinyl nitriles. organic-chemistry.org To facilitate the reaction, which often has a high activation barrier, a catalyst is generally required. nih.govacs.org Both Brønsted acids (like ammonium (B1175870) chloride) and Lewis acids (like zinc or aluminum salts) are effective. youtube.comorganic-chemistry.org The acid activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion. acs.orgorganic-chemistry.org The reaction is typically conducted at elevated temperatures in a polar aprotic solvent such as dimethylformamide (DMF). tandfonline.com

| Catalyst | Azide Source | Solvent | Conditions | Key Feature | Reference |

|---|---|---|---|---|---|

| Zinc Bromide (ZnBr₂) | NaN₃ | Water | Reflux | "Green" and safe; minimizes release of hydrazoic acid. | organic-chemistry.org |

| Ammonium Chloride (NH₄Cl) | NaN₃ | DMF | 100-150 °C | Classic Brønsted acid-catalyzed method. | youtube.com |

| Triethylammonium Chloride | NaN₃ | Toluene | 95-99 °C | Effective in non-polar media. | acs.org |

| Cobalt(II) Complex | NaN₃ | DMSO | 110 °C | Homogeneous catalysis with a transition metal complex. | nih.govacs.org |

To address challenges associated with homogeneous catalysts, such as difficult separation and recovery, heterogeneous catalysts have been increasingly employed. rsc.orgrsc.org These solid-phase catalysts offer significant advantages, including simplified product purification, catalyst recyclability, and often milder reaction conditions, aligning with the principles of green chemistry. nih.govbenthamdirect.com

A wide array of nanomaterials have proven to be effective catalysts for the [3+2] cycloaddition of nitriles and sodium azide. rsc.orgnih.gov Examples include zeolites like ZSM-5, which can catalyze a three-component reaction from aldehydes, and various metal nanoparticles supported on materials like carbon, silica, or metal oxides. thieme-connect.comresearchgate.net Copper-based heterogeneous catalysts, for example, have shown excellent activity, affording high yields in short reaction times, particularly when combined with microwave heating. rsc.org

| Catalyst | Support/Type | Key Advantage | Reference |

|---|---|---|---|

| ZSM-5 | Zeolite | Enables one-pot synthesis from aldehydes; recoverable. | thieme-connect.com |

| Cu(II) immobilized on Fe₃O₄@SiO₂ | Magnetic Nanoparticle | Easily recovered with a magnet; reusable. | rsc.orgresearchgate.net |

| Platinum Nanoparticles | Vulcan Carbon | High catalytic performance and durability. | researchgate.net |

| Fuller's Earth | Clay | Cost-effective, stable, and reusable. | researchgate.net |

| Cobalt(II) complex | Homogeneous | First example of a cobalt complex used for this reaction. | nih.govacs.org |

A significant advancement in the synthesis of tetrazoles is the application of microwave irradiation. aip.org Conventional heating methods for the reaction between nitriles and azides can require long reaction times, sometimes extending to 24-96 hours. rsc.org Microwave-assisted synthesis dramatically accelerates the reaction, often reducing the required time to mere minutes. rsc.orgntu.edu.tw

This rapid heating is frequently combined with the use of either homogeneous or heterogeneous catalysts to achieve high yields efficiently. organic-chemistry.orgrsc.org For example, using a copper-based heterogeneous catalyst under microwave irradiation at 230 °C, a library of 5-substituted-1H-tetrazoles was synthesized in high yields within 3 to 30 minutes. rsc.org Similarly, zinc salts in aqueous media under microwave heating provide a safe, fast, and efficient route to tetrazoles. ntu.edu.tw The use of microwave technology represents a significant improvement in efficiency and throughput for tetrazole synthesis. aip.orgasianpubs.org

| Catalyst/System | Heating Method | Reaction Time | Yield | Reference |

|---|---|---|---|---|

| NaN₃/NH₄Cl in DMF | Conventional | Several hours | Good | youtube.com |

| NaN₃/NH₄Cl in DMF | Microwave | 10-25 min | 40-96% | rsc.org |

| NaN₃/ZnBr₂ in Water | Conventional (Reflux) | ~48 hours | ~84% (for benzonitrile) | organic-chemistry.orgntu.edu.tw |

| NaN₃/ZnBr₂ in Water | Microwave (80 °C) | 10 min | 83% (for benzonitrile) | ntu.edu.tw |

| Cu-based heterogeneous catalyst | Microwave (230 °C) | 3-30 min | High | rsc.org |

Scalability and Green Chemistry Considerations in Synthetic Procedures

The industrial production of tetrazole-containing compounds, including this compound and its analogues, necessitates synthetic routes that are not only efficient and high-yielding but also scalable and environmentally benign. Modern synthetic strategies increasingly incorporate the principles of green chemistry to minimize hazardous waste, reduce energy consumption, and enhance safety. jchr.org Key considerations in this context include the use of safer solvents, recyclable catalysts, atom-economical reactions, and continuous manufacturing processes.

Recent advancements have focused on developing sustainable methods for tetrazole synthesis, moving away from traditional protocols that often involve toxic reagents, harsh conditions, or environmentally persistent solvents. jchr.orgbenthamdirect.com The tetrazole moiety is a crucial component in many active pharmaceutical ingredients (APIs), making the development of green and scalable synthetic pathways a significant goal in pharmaceutical manufacturing. jchr.orgnih.gov

Green Catalysis and Solvents

A major focus in greening tetrazole synthesis is the replacement of hazardous catalysts and solvents. Water, being non-toxic, non-flammable, and inexpensive, has emerged as a preferred solvent. acs.org Researchers have successfully developed catalyst-free methods for the synthesis of N-substituted tetrazoles via 1,6-aza-Michael addition of para-quinone methides in water, showcasing high atom efficiency and tolerance for various functional groups. acs.org

The use of heterogeneous nanocatalysts represents another significant stride in green tetrazole synthesis. rsc.orgnih.gov These catalysts offer high surface-area-to-volume ratios, leading to high catalytic activity, and their magnetic properties often allow for easy separation from the reaction mixture using an external magnet, facilitating reuse and minimizing waste. nih.gov This approach reduces catalyst loading, shortens reaction times, and often provides high yields in clean processes. rsc.org For instance, a Fe₃O₄@SiO₂-Im[Br]-SB-Cu (II) nanocatalyst has been effectively used for the synthesis of 1-aryl 1H-tetrazole derivatives in water at a relatively low temperature of 40 °C. nih.gov

Table 1: Comparison of Catalytic Systems for Green Tetrazole Synthesis

| Catalyst System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Fe₃O₄@silica sulfonic acid | Not specified | Excellent yield in short time (50 min); effective for anilines with electron-withdrawing/donating groups. | rsc.org |

| Fe₃O₄@SiO₂-Im[Br]-SB-Cu(II) | Water | High efficiency in polar protic solvents; catalyst is easily separated and reused. | nih.gov |

| No Catalyst | Water | Environmentally friendly; high atom efficiency; avoids catalyst-related costs and contamination. | acs.org |

| Copper (II) complex | Not specified | Efficiently catalyzes [3+2] cycloaddition of sodium azide to nitriles, reducing explosion risks. | jchr.org |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are a cornerstone of green chemistry due to their high atom and step economy. benthamdirect.combohrium.com By combining three or more reactants in a single step to form a complex product, MCRs minimize reaction steps, purification stages, and waste generation. bohrium.combeilstein-journals.org The Ugi tetrazole four-component reaction (UT-4CR) is a prominent example, allowing for the creation of diverse libraries of α-aminomethyl tetrazoles from readily available starting materials. acs.org These reactions are often performed under mild conditions and can generate complex, drug-like molecules efficiently, making them highly attractive for pharmaceutical research and development. beilstein-journals.orgnih.gov

Scalability and Continuous Flow Synthesis

For large-scale industrial production, batch processing can pose safety and efficiency challenges, particularly when dealing with potentially hazardous reagents like azides. Continuous flow synthesis has emerged as a powerful technology to address these issues. core.ac.uk By performing reactions in a microreactor or a tubular coiled reactor, only small quantities of materials are exposed to reaction conditions at any given time, significantly enhancing safety and thermal control. core.ac.uk

A continuous flow process for synthesizing 5-substituted tetrazoles from nitriles and sodium azide has been developed, demonstrating high efficiency and practicality. This method can achieve near-quantitative yields in as little as 20 minutes and allows for a high product output (e.g., 116 g/day for a specific tetrazole), making it suitable for manufacturing-scale operations. core.ac.uk Furthermore, a Chinese patent describes a method for preparing a 2-methyl-5-(5-bromopyridin-2-yl)tetrazole analogue using normal pressure hydrogenation, which is highlighted as being simple, safe, and easy to scale up for industrial production. google.com

Table 2: Scalability Approaches for Tetrazole Synthesis

| Method | Key Features for Scalability | Reported Outcome | Reference |

|---|---|---|---|

| Continuous Flow Microreactor | Enhanced safety (small reaction volumes); precise control over reaction parameters; high throughput. | 96% yield; product output of 116 g/day for tetrazole 3a. | core.ac.uk |

| Multicomponent Reactions (MCRs) | Step economy reduces unit operations; convergent synthesis improves overall yield and efficiency. | Efficient synthesis of diverse libraries; avoids multi-step sequential syntheses. | acs.orgrug.nl |

| Normal Pressure Hydrogenation | Gentle and controllable reaction conditions; suitable for hundred-kilogram scale production. | High yield and operational safety. | google.com |

The convergence of green chemistry principles with scalable technologies like continuous flow reactors provides a robust framework for the sustainable production of this compound and related tetrazole compounds, meeting the economic and environmental demands of modern chemical manufacturing. jchr.orgbohrium.com

Chemical Transformations and Derivatization Strategies

Functional Group Modifications on the Aniline (B41778) Moiety

The aniline portion of 2-Methyl-5-(2H-tetrazol-5-yl)aniline presents a reactive site for various functional group modifications, including halogenation and alkylation. These reactions are influenced by the electronic effects of the amino and methyl substituents on the aromatic ring.

Halogenation

While specific studies on the halogenation of this compound are not extensively documented in the reviewed literature, the principles of electrophilic aromatic substitution on substituted anilines provide a predictive framework. The amino group is a potent activating group and, along with the methyl group, directs electrophiles to the ortho and para positions. Given the existing substitution pattern, the open ortho positions to the amino group are the most probable sites for halogenation.

Standard halogenating agents can be employed for this purpose. For instance, bromination can be achieved using molecular bromine in a suitable solvent. Due to the high activation of the ring by the amino group, the reaction may proceed rapidly and could lead to poly-halogenation if not carefully controlled. The use of milder halogenating agents or protecting the amine group prior to halogenation can offer better selectivity.

Table 1: Potential Halogenation Reactions on the Aniline Moiety

| Halogenating Agent | Expected Major Product(s) | Reaction Conditions |

|---|---|---|

| Br₂ in acetic acid | 2-Bromo-6-methyl-3-(2H-tetrazol-5-yl)aniline and/or 4-Bromo-2-methyl-5-(2H-tetrazol-5-yl)aniline | Room temperature |

| N-Chlorosuccinimide (NCS) | 2-Chloro-6-methyl-3-(2H-tetrazol-5-yl)aniline and/or 4-Chloro-2-methyl-5-(2H-tetrazol-5-yl)aniline | Acetonitrile (B52724), reflux |

Note: The precise regioselectivity would need to be determined experimentally, considering the steric hindrance and electronic influence of all substituents.

Alkylation Reactions

The amino group of the aniline moiety can undergo N-alkylation to yield secondary or tertiary amines. This transformation is typically achieved by reacting the aniline with alkyl halides or other alkylating agents. However, a significant challenge in the N-alkylation of anilines is the potential for over-alkylation, leading to a mixture of mono- and di-alkylated products, as well as the formation of quaternary ammonium (B1175870) salts.

Furthermore, the presence of the tetrazole ring, with its nucleophilic nitrogen atoms, introduces a competing reaction pathway where alkylation can occur on the tetrazole ring itself. researchgate.net The choice of reaction conditions, such as the base, solvent, and temperature, can influence the selectivity between N-alkylation of the aniline and N-alkylation of the tetrazole. Reductive amination, involving the reaction of the aniline with an aldehyde or ketone in the presence of a reducing agent, can be a more controlled method for mono-alkylation.

Reactions Involving the Tetrazole Ring System

The tetrazole ring in this compound is a key functional group that can undergo its own set of chemical transformations, notably regioselective functionalization and fragmentation reactions.

Regioselective Functionalization

Alkylation of 5-substituted-1H-tetrazoles is a well-established method for creating 1,5- and 2,5-disubstituted tetrazoles, and this process is often challenging in terms of regioselectivity. researchgate.netrsc.org The reaction of a 5-substituted tetrazole with an alkylating agent typically yields a mixture of the two regioisomers. The ratio of these isomers is influenced by several factors, including the electronic nature of the substituent at the C5 position, the type of alkylating agent, and the reaction conditions. rsc.orgresearchgate.net

For 5-aryltetrazoles, alkylation can be directed towards the N2 position under specific conditions. For instance, reactions with certain alcohols in concentrated sulfuric acid have shown to selectively produce 2-alkyltetrazoles. researchgate.net More recent methods, such as the diazotization of aliphatic amines, have also been developed to favor the formation of 2,5-disubstituted tetrazoles. organic-chemistry.org Conversely, other conditions might favor the N1 isomer. Computational studies have shown that the 1H-tautomer is generally more stable in solution, while the 2H-tautomer can be more stable in the gas phase. mdpi.com

Table 2: Factors Influencing Regioselectivity in Tetrazole Alkylation

| Factor | Influence on Regioselectivity | Example from Literature |

|---|---|---|

| Substituent at C5 | Electron-donating groups on the aryl ring can influence the nucleophilicity of the tetrazole nitrogens. | Alkylation of various 5-aryltetrazoles yields mixtures of N1 and N2 isomers. researchgate.net |

| Alkylating Agent | Steric hindrance of the alkylating agent can play a role in determining the site of attack. | Diazonium intermediates from aliphatic amines preferentially yield 2,5-disubstituted tetrazoles. rsc.orgorganic-chemistry.org |

| Catalyst/Medium | Lewis acids like Al(OTf)₃ can promote regioselective N2-arylation. nih.govx-mol.com | Use of Al(OTf)₃ with diazo compounds leads to N2-arylated tetrazoles. nih.govx-mol.com |

| Base and Solvent | The choice of base and solvent can affect the equilibrium of tetrazolate anions and influence the reaction pathway. | N-alkylation of N-benzoyl 5-(aminomethyl)tetrazole with benzyl (B1604629) bromide in the presence of K₂CO₃ gave a mixture of N1 and N2 isomers. mdpi.com |

Fragmentation Reactions

The tetrazole ring is susceptible to fragmentation under various conditions, such as mass spectrometry or photolysis. In electron impact mass spectrometry (EI-MS), the fragmentation of 1,5-disubstituted tetrazoles can proceed through different pathways. nih.gov A common fragmentation pattern involves the loss of a molecule of nitrogen (N₂). researchgate.netmdpi.com Another observed fragmentation is the elimination of HN₃. nih.govresearchgate.net

For aryl-substituted tetrazoles, the fragmentation can be influenced by the substituents on the aryl ring. For example, in the case of 5-allyloxy-1-(4-aminophenyl)-tetrazoles, fragmentation can lead to the formation of a 4-aminophenyl azide (B81097) radical cation. nih.gov The fragmentation of 2-methyl-5-phenyl-2H-tetrazole has been noted to involve the loss of nitrogen from the molecular ion to give the base peak. mdpi.com These studies suggest that the fragmentation of this compound would likely involve initial loss of N₂ from the tetrazole ring.

Design and Synthesis of Novel Derivatives and Analogues

The design and synthesis of novel derivatives of this compound can be approached through various synthetic strategies. Multicomponent reactions (MCRs), such as the Ugi tetrazole reaction, offer an efficient way to construct diverse tetrazole scaffolds. acs.orgnih.gov This could involve using the aniline moiety of the title compound as a component in an MCR to build more complex structures.

Derivatization can also be achieved by modifying the aniline ring through classical aromatic chemistry. For example, the amino group can be diazotized and subsequently replaced by a wide range of functional groups (Sandmeyer reaction), providing access to a host of new analogues. The synthesis of derivatives can also focus on building upon the existing framework, such as the synthesis of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid derivatives, which showcases the use of the tetrazole moiety in more complex drug-like molecules. nih.govresearchgate.net The synthesis of various 1,5-disubstituted α-amino tetrazole derivatives also highlights the potential for creating new compounds with potential biological applications. nih.gov

Phenyl(2H-tetrazol-5-yl)methanamine Derivatives

A significant class of derivatives synthesized from tetrazole-containing precursors are the phenyl(2H-tetrazol-5-yl)methanamine compounds. These structures are accessible through a multi-step reaction pathway that begins with a modified Strecker reaction to form an α-amino nitrile intermediate. This intermediate is then subjected to cyclization to form the tetrazole ring.

The general synthetic route involves the reaction of an appropriate aldehyde or ketone with an amine and trimethylsilyl (B98337) cyanide (TMSCN), which serves as the cyanide source, to produce the α-amino nitrile. epa.gov This nitrile is then treated with sodium azide (NaN₃) and a Lewis acid, such as zinc chloride (ZnCl₂), in a solvent like isopropyl alcohol. The reaction mixture is heated under reflux for an extended period, typically around 16 hours, to facilitate the [2+3] cycloaddition that forms the tetrazole ring. epa.gov Following the reaction, acidification with a strong acid like HCl is necessary to protonate the tetrazole and facilitate extraction of the final product. epa.gov This methodology has been used to create a library of 16 novel phenyl(2H-tetrazol-5-yl)methanamine derivatives for evaluation in antifungal studies. epa.gov

Table 1: Synthesis of Phenyl(2H-tetrazol-5-yl)methanamine Derivatives

| Step | Reaction Type | Key Reagents | Conditions | Purpose |

|---|---|---|---|---|

| 1 | Strecker Reaction | Aldehyde/Ketone, Amine, TMSCN | Ionic Liquid | Formation of α-amino nitrile intermediate epa.gov |

| 2 | Cycloaddition | α-amino nitrile, NaN₃, ZnCl₂ | Isopropyl alcohol, Reflux (16h) | Formation of the tetrazole ring epa.gov |

N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide Derivatives

The derivatization of the aniline nitrogen in this compound is a straightforward chemical transformation, typically achieved through acylation. The synthesis of the corresponding acetamide (B32628), N-[2-methyl-5-(2H-tetrazol-5-yl)phenyl]acetamide, involves the reaction of the parent aniline with an acylating agent.

A general and effective method for this type of transformation is the reaction of a 5-aryl-1H-tetrazole with an acyl halide. chalcogen.ro In this procedure, the tetrazole-containing aniline is treated with an appropriate acyl chloride (such as acetyl chloride for the acetamide derivative) or acetic anhydride. The reaction is typically carried out in a suitable solvent, and a base may be used to scavenge the HCl produced when using an acyl chloride. This method provides a direct route to N-acylated tetrazole derivatives in good yields. chalcogen.ro This acylation strategy is fundamental in medicinal chemistry for modifying the pharmacokinetic or pharmacodynamic properties of a parent amine compound.

2-Adamantyl-5-aryl-2H-tetrazoles

The selective alkylation of the tetrazole ring nitrogen atoms offers a pathway to N-substituted derivatives with distinct properties. The synthesis of 2-adamantyl-5-aryl-2H-tetrazoles, where the aryl group can be the 2-methylaniline moiety, is achieved through a regioselective adamantylation reaction. rsc.org

This transformation is carried out by reacting a 5-aryl-NH-tetrazole with adamantan-1-ol in a strong acid medium, specifically concentrated sulfuric acid (H₂SO₄). rsc.orgnih.gov The use of sulfuric acid as both the solvent and catalyst is crucial, as it facilitates the formation of the adamantyl cation, which then acts as the alkylating agent. The reaction proceeds with high regioselectivity, exclusively yielding the 2-substituted (2H) isomer over the 1-substituted (1H) isomer. rsc.org This process is efficient, affording the desired 2-adamantyl-5-aryl-2H-tetrazoles in high yields, typically ranging from 81–92%. rsc.org The resulting compounds are reported to be thermally stable up to approximately 150°C. nih.gov Subsequent modifications, such as nitration of the aryl ring, can be performed on these adamantylated products using a sulfuric-nitric acid mixture. rsc.orgnih.gov

Table 2: Adamantylation of 5-Aryl-NH-tetrazoles

| Reactants | Reagent/Solvent | Key Feature | Yield | Ref. |

|---|

C-N Linked Bistetrazolate Nitramino Compounds

In the field of energetic materials, the tetrazole ring is a valuable scaffold due to its high nitrogen content and large positive heat of formation. Linking two tetrazole rings via a C-N bridge and introducing nitramino (-NHNO₂) groups creates a class of powerful and dense energetic compounds.

A synthetic strategy to produce C-N linked bistetrazolate nitramino compounds starts from readily available 5-aminotetrazole (B145819). rsc.org The synthesis involves a key step where 5-aminotetrazole reacts with cyanogen (B1215507) azide (N₃CN) to form 1-(2H-tetrazol-5-yl)-5-aminotetrazole. This intermediate is then nitrated using a nitrating agent such as nitric acid to yield 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole. rsc.org This neutral compound can be subsequently treated with various nitrogen-rich bases (e.g., ammonia, hydrazine, aminoguanidine) to generate a series of energetic salts. epa.govrsc.org These bistetrazolate compounds possess exceptionally high nitrogen contents, ranging from 59.3% to 74.8%, and heats of formation significantly greater than conventional explosives like RDX and HMX. rsc.org For instance, the dihydrazinium salt of 1-(2H-tetrazol-5-yl)-5-nitraminotetrazole exhibits a calculated detonation velocity of 9822 m/s, which is superior to that of CL-20. rsc.org

Tetrazolyl-Azirine Derivatives

The synthesis of tetrazolyl-azirine derivatives involves the creation of a highly strained, three-membered azirine ring directly attached to a tetrazole moiety. These compounds serve as versatile building blocks for constructing more complex nitrogen-containing heterocycles. researchgate.net

One developed approach involves the reaction of 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirines with arynes, which are generated in situ from precursors like o-(trimethylsilyl)aryl triflates and potassium fluoride. researchgate.net This reaction proceeds smoothly to produce 3-(2-benzyl-2H-tetrazol-5-yl)-indole derivatives with high selectivity. The benzyl group on the tetrazole acts as a protecting group, which can later be removed to yield the N-unsubstituted 3-(1H-tetrazol-5-yl)-indole derivatives in excellent yield. researchgate.net Another synthetic route to tetrazolyl-azirines is the asymmetric one-pot Neber reaction of β-ketoxime-1H-tetrazoles, which can be catalyzed by novel organocatalysts derived from thiazolidines. chalcogen.ro These methods provide access to chiral 2-(tetrazol-5-yl)-2H-azirines, highlighting the advanced synthetic utility of these intermediates. chalcogen.ro

Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The aromatic protons on the aniline (B41778) ring would typically appear as a set of multiplets or distinct doublets and doublets of doublets in the downfield region (approx. 6.5-8.0 ppm). nih.gov The protons of the primary amine group would likely produce a broad singlet, the position of which can be variable and is dependent on solvent and concentration. The methyl group protons attached to the aniline ring would yield a sharp singlet in the upfield region (approx. 2.0-2.5 ppm).

¹³C NMR: The carbon NMR spectrum provides information on each unique carbon atom in the molecule. The carbon atom of the tetrazole ring is expected to have a signal in the highly downfield region, often above 150 ppm. nih.gov The aromatic carbons of the aniline ring would resonate in the typical range of 110-150 ppm. nih.gov The carbon of the methyl group would be found in the upfield region of the spectrum.

A summary of anticipated NMR data is presented below.

| Analysis | Expected Chemical Shift (δ, ppm) | Signal Type | Assignment |

| ¹H NMR | ~ 6.5 - 8.0 | Multiplets | Aromatic (C₆H₃) protons |

| Variable | Broad Singlet | Amine (NH₂) protons | |

| ~ 2.0 - 2.5 | Singlet | Methyl (CH₃) protons | |

| ¹³C NMR | > 150 | Singlet | Tetrazole ring carbon |

| ~ 110 - 150 | Multiple Singlets | Aromatic ring carbons | |

| ~ 15 - 25 | Singlet | Methyl (CH₃) carbon |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to study its fragmentation patterns, which can help confirm the structure. The molecular formula for 2-Methyl-5-(2H-tetrazol-5-yl)aniline is C₉H₁₁N₅, corresponding to a molecular weight of approximately 189.22 g/mol . cymitquimica.com

In high-resolution mass spectrometry (HRMS) using a soft ionization technique like electrospray ionization (ESI), the compound would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺ at m/z 190.2.

Under electron ionization (EI), the molecule undergoes fragmentation. The fragmentation of 2,5-disubstituted tetrazoles is well-documented and often proceeds through the elimination of a molecule of nitrogen (N₂), which has a mass of 28 Da. mdpi.comresearchgate.net This would lead to the formation of a stable nitrilimine intermediate. researchgate.net Another characteristic fragmentation for anilines involves the loss of HCN from the aromatic ring. miamioh.edu A plausible fragmentation pathway could therefore involve the initial loss of N₂ from the tetrazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. mdpi.comnih.gov The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its amine, aromatic, methyl, and tetrazole moieties.

Key expected absorption bands are detailed in the table below.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |

| 3300 - 3500 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 3000 - 3100 | C-H Stretching | Aromatic Ring |

| 2900 - 3000 | C-H Stretching | Methyl Group (-CH₃) |

| 1600 - 1650 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1500 - 1600 | C=C Stretching | Aromatic Ring |

| 1400 - 1500 | Ring Stretching | Tetrazole Ring |

| 1250 - 1350 | C-N Stretching | Aromatic Amine |

| 1000 - 1100 | Ring Breathing | Tetrazole Ring |

These bands, particularly the N-H stretches of the amine and the various ring vibrations, provide a unique fingerprint for the compound's structure. researchgate.netrroij.com

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms and molecules in a solid state. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions. For related tetrazole compounds, XRD analysis has been used to establish crystal systems (e.g., triclinic, orthorhombic), space groups, and unit cell dimensions. researchgate.netresearchgate.net

While specific crystallographic data for this compound is not available in the searched literature, an XRD study would reveal how the molecules pack in the crystal lattice, likely highlighting intermolecular hydrogen bonds involving the amine group and the nitrogen atoms of the tetrazole ring. researchgate.net Such an analysis would provide unequivocal proof of the compound's structure and connectivity.

Other Advanced Analytical Techniques for Characterization

Elemental analysis determines the mass percentages of the constituent elements (carbon, hydrogen, nitrogen) in a pure sample. This data is compared against the theoretical values calculated from the molecular formula, C₉H₁₁N₅, to confirm the empirical formula and assess the sample's purity. imist.ma

| Element | Molecular Formula | Calculated % | Found % |

| Carbon (C) | C₉H₁₁N₅ | 57.13 | As determined by experiment |

| Hydrogen (H) | C₉H₁₁N₅ | 5.86 | As determined by experiment |

| Nitrogen (N) | C₉H₁₁N₅ | 37.01 | As determined by experiment |

A close match between the calculated and found percentages is a strong indicator of compound purity. imist.ma

Chromatographic methods are essential for verifying the purity of this compound and for monitoring the progress of its synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method used for preliminary purity checks and to identify appropriate solvent systems for column chromatography. ajol.info A single spot on the TLC plate under UV visualization suggests a high degree of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique used to quantify the purity of the final compound. A typical method for a compound of this nature would involve a reverse-phase column (e.g., C18) with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid. sielc.comresearchgate.net A pure sample would ideally show a single, sharp peak in the chromatogram.

UV-Visible Spectroscopy

UV-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about the presence of chromophores and conjugated systems. For aromatic and heterocyclic compounds like this compound, the aniline and tetrazole moieties are expected to give rise to characteristic absorption bands.

In the study of tetrazole derivatives, UV-Vis spectroscopy is frequently employed to confirm their synthesis and investigate their electronic properties. For instance, the UV-Vis spectra of mesoionic tetrazolium-5-aminides, which share structural similarities with the target compound, have been shown to exhibit solvatochromism, where the absorption maxima shift depending on the polarity of the solvent. beilstein-journals.orgbeilstein-journals.org This phenomenon highlights the sensitivity of the electronic structure of the tetrazole ring to its environment.

Table 1: Hypothetical UV-Visible Absorption Data for a Tetrazole Derivative in Ethanol (B145695)

| Wavelength (λmax, nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~230 | ~15,000 | π→π* (Aniline ring) |

| ~275 | ~8,000 | π→π* (Tetrazole ring) |

| ~320 | ~2,500 | n→π* (Tetrazole ring) |

Note: This table is illustrative and based on typical values for related aromatic and tetrazole compounds.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides detailed information about the molecular structure, chemical bonding, and symmetry of a compound. It is particularly useful for identifying functional groups and characterizing the vibrational modes of a molecule. The Raman spectrum of this compound would be expected to show characteristic peaks corresponding to the vibrations of the aniline ring, the tetrazole ring, and the methyl group.

While a specific Raman spectrum for this compound is not published, studies on related tetrazole compounds provide insight into the expected vibrational modes. For example, the Raman spectra of 5-(tetrazol-1-yl)-2H-tetrazole have been extensively studied, with assignments made for the ring stretching, bending, and torsional modes. nih.gov These studies, often supported by theoretical calculations, allow for a detailed understanding of the vibrational properties of the tetrazole ring system.

In a typical Raman experiment, a laser is directed at the sample, and the inelastically scattered light is collected and analyzed. The resulting spectrum consists of a series of peaks, each corresponding to a specific vibrational mode. For this compound, one would expect to observe peaks for the C-H stretching of the methyl group and the aromatic ring, C=C stretching of the aniline ring, and various N-N and C-N stretching and bending modes of the tetrazole ring.

Table 2: Expected Raman Shifts for Key Functional Groups in this compound

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3100-3000 | Aromatic C-H Stretch |

| 2950-2850 | Methyl C-H Stretch |

| 1620-1580 | Aromatic C=C Stretch |

| 1550-1450 | Tetrazole Ring Stretch |

| 1300-1200 | C-N Stretch |

| 1100-1000 | Tetrazole Ring Breathing |

Note: This table is illustrative and based on characteristic Raman shifts for the specified functional groups.

Microscopic Techniques (SEM, EDX, TEM)

Microscopic techniques such as Scanning Electron Microscopy (SEM), Energy-Dispersive X-ray Spectroscopy (EDX), and Transmission Electron Microscopy (TEM) are crucial for characterizing the morphology, elemental composition, and internal structure of solid materials.

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of a sample. For a crystalline compound like this compound, SEM can reveal the crystal habit, particle size, and surface features. Studies on other tetrazole derivatives have utilized SEM to observe the morphology of synthesized particles. researchgate.netkashanu.ac.ir

Energy-Dispersive X-ray Spectroscopy (EDX) is often coupled with SEM and provides elemental analysis of the sample. By bombarding the sample with an electron beam, characteristic X-rays are emitted from each element present. EDX analysis of this compound would confirm the presence of carbon, nitrogen, and potentially oxygen (if any oxides are present), and could provide a semi-quantitative elemental composition. The combination of SEM and EDX is a powerful tool for confirming the purity and homogeneity of a synthesized compound. nih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution imaging than SEM and can be used to observe the internal structure of materials, including crystallographic information. While less common for the routine characterization of small organic molecules, TEM can be valuable for studying nanomaterials or specific crystalline forms of a compound. For instance, TEM has been used to characterize nanocatalysts used in the synthesis of tetrazoles. researchgate.net

Table 3: Application of Microscopic Techniques in the Analysis of Tetrazole Derivatives

| Technique | Information Obtained | Relevance to this compound |

| SEM | Surface morphology, particle size, crystal shape | Visualization of the solid-state structure and assessment of sample uniformity. |

| EDX | Elemental composition | Confirmation of the presence of Carbon and Nitrogen in the correct stoichiometric ratios. |

| TEM | Internal structure, crystallinity, lattice spacing | Detailed structural analysis of crystalline forms or nano-particulate samples. |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to elucidating the electronic structure and intrinsic properties of 2-Methyl-5-(2H-tetrazol-5-YL)aniline. These methods offer a detailed perspective on the molecule's geometry, stability, and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of many-body systems. For tetrazole derivatives, DFT calculations, often at the B3LYP level of theory with various basis sets (e.g., 6-31G*, 6-311++G(d,p)), are employed to predict molecular geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. iosrjournals.orgresearchgate.net While specific DFT studies on this compound are not extensively documented in publicly available literature, research on closely related compounds such as 5-substituted tetrazoles provides a solid framework for understanding its characteristics. iosrjournals.orgresearchgate.net

For instance, DFT calculations on 5-phenyl-tetrazole derivatives have been used to analyze the influence of substituents on the tetrazole ring's geometry and electronic structure. researchgate.net These studies indicate that the nature of the substituent on the phenyl ring can affect the electronic distribution and aromaticity of the tetrazole moiety. iosrjournals.org In the case of this compound, the methyl and amino groups are expected to influence the electron density and reactivity of both the phenyl and tetrazole rings. The amino group, being an electron-donating group, would likely increase the electron density on the phenyl ring, which in turn could modulate the electronic properties of the attached tetrazole ring.

Furthermore, DFT studies on bis-tetrazole acetamides have demonstrated the utility of these calculations in correlating theoretical predictions with experimental NMR data and understanding charge transfer within the molecule. researchgate.net Such approaches could be applied to this compound to predict its spectroscopic properties and reactivity patterns.

| Computational Parameter | Typical Method | Predicted Properties | Relevance |

| Optimized Geometry | DFT (e.g., B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles | Provides the most stable 3D structure of the molecule. |

| Vibrational Frequencies | DFT | IR and Raman spectra | Aids in the interpretation of experimental spectroscopic data. |

| Electronic Properties | DFT | HOMO-LUMO energies, Mulliken charges, Dipole moment | Determines electronic reactivity, charge distribution, and polarity. |

This table represents a general approach based on studies of similar compounds and is not based on direct calculations for this compound.

The tetrazole ring is known to exhibit tautomerism, primarily between the 1H and 2H forms. researchgate.net The position of the tautomeric equilibrium is influenced by factors such as the nature of the substituent at the C5 position, the solvent polarity, and the physical state (solid, liquid, or gas). nih.govlookchem.com For 5-substituted tetrazoles, the 2H-tautomer is often more stable in the gas phase and nonpolar solvents, while the 1H-tautomer can be favored in polar environments. nih.gov

In the case of this compound, the presence of a methyl group on one of the tetrazole nitrogens (N2) stabilizes the 2H-tautomeric form. However, the aniline (B41778) substituent introduces the possibility of protonation at the amino group, leading to different ionization states. The relative energies of the neutral and various protonated and deprotonated species can be computationally evaluated to understand their prevalence under different pH conditions. Theoretical studies on 5-amino-tetrazole have shown that the 2H-amino tautomer is the most stable form in the gas phase. nih.gov This suggests that for the parent compound without the methyl group on the tetrazole ring, the proton is favored on the nitrogen at the 2-position.

The ionization state is critical for biological activity as it affects how the molecule interacts with its biological target. Computational analysis of the pKa values can provide predictions of the dominant ionic species at physiological pH.

| Tautomer/Ionization State | Relative Stability Factors | Computational Approach |

| 1H- vs. 2H-Tautomer | Substituent effects, solvent polarity | DFT, Ab initio calculations |

| Neutral vs. Protonated (Anilinium) | pH of the environment | pKa prediction algorithms, QM/MM simulations |

| Deprotonated (Anilide/Tetrazolate) | pH of the environment | pKa prediction algorithms, QM/MM simulations |

This table illustrates the factors and methods for analyzing tautomerism and ionization, based on general knowledge of tetrazoles.

Studies on analogous 5-phenyltetrazole derivatives have shown that the planarity between the phenyl and tetrazole rings can be influenced by substituents. researchgate.net For this compound, steric hindrance between the ortho-methyl group on the aniline ring and the tetrazole ring might lead to a twisted conformation being the most stable. Identifying the low-energy conformers is crucial for molecular docking studies, as the bioactive conformation might not be the global minimum energy structure.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. mdpi.com For this compound, docking studies would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like intermolecular interactions (hydrogen bonds, hydrophobic interactions, etc.) and binding energy. nih.gov

Molecular dynamics (MD) simulations can further refine the results of molecular docking. frontiersin.org MD simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of the stability of the binding pose and the flexibility of both the ligand and the protein. mdpi.com These simulations can reveal important conformational changes and water-mediated interactions that are not captured by static docking.

| Simulation Type | Purpose | Key Outputs |

| Molecular Docking | Predict binding mode and affinity | Binding energy, interaction types (H-bonds, hydrophobic), docked poses |

| Molecular Dynamics | Assess stability of the ligand-protein complex | RMSD, RMSF, interaction lifetimes, conformational changes |

This table outlines the general application of docking and dynamics simulations in drug discovery.

Structure-Activity Relationship (SAR) Modeling and Prediction

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. nih.gov By systematically modifying the structure of a lead compound and observing the effect on its activity, researchers can identify key functional groups and structural features responsible for its biological effects.

For this compound, an SAR study would involve synthesizing and testing a series of analogs with variations at different positions. For example, the methyl group on the aniline ring could be replaced with other alkyl or electron-withdrawing groups, and the amino group could be modified or moved to a different position.

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to build a mathematical relationship between chemical structure and biological activity. nih.govbiointerfaceresearch.com These models can then be used to predict the activity of new, unsynthesized compounds. Descriptors used in QSAR models can include physicochemical properties (e.g., logP, molar refractivity) and structural parameters (e.g., topological indices, electronic parameters from quantum chemical calculations). nih.govresearchgate.net Although no specific QSAR studies for this compound are reported, the general methodology is widely applied in the development of new therapeutic agents. nih.gov

| Position of Variation | Potential Modifications | Expected Impact on Activity |

| Aniline Ring (Methyl group) | H, Ethyl, Isopropyl, Halogens | Alter steric and electronic properties, affecting binding affinity. |

| Aniline Ring (Amino group) | Acetamido, Nitro, Hydroxyl; move to ortho or para position | Change hydrogen bonding capacity and overall polarity. |

| Tetrazole Ring (Methyl group) | H, Ethyl, Phenyl | Modify lipophilicity and potential for steric clashes in the binding site. |

This table provides a hypothetical framework for an SAR study on this compound.

Biological and Pharmacological Research Endeavors

Mechanisms of Biological Activity

Understanding the fundamental mechanisms through which a compound exerts its biological effects is crucial for its development as a therapeutic agent. Research into tetrazole-containing molecules has revealed interactions with specific cellular targets and pathways, as well as the inhibition of key enzymes.

While direct studies on the receptor interactions of 2-Methyl-5-(2H-tetrazol-5-YL)aniline are limited, research on closely related tetrazole derivatives has provided insights into their potential mechanisms. For instance, certain tetrazole compounds have been identified as antagonists for the metabotropic glutamate (B1630785) subtype 5 (mGlu5) receptor. Structure-activity relationship studies on derivatives such as 3-(5-pyridin-2-yl-2H-tetrazol-2-yl)benzonitrile have led to the discovery of potent and selective mGlu5 receptor antagonists.

Furthermore, derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have been evaluated as angiotensin-II receptor antagonists. nih.govisfcppharmaspire.com These findings suggest that the tetrazole moiety can serve as a critical pharmacophore for interaction with G-protein coupled receptors, although the specific receptor interactions of this compound itself remain to be elucidated.

The tetrazole scaffold is a key feature in a number of enzyme inhibitors. Azole antifungals, a class that encompasses tetrazole-containing compounds, are recognized as potent inhibitors of lanosterol (B1674476) 14-α-demethylase. nih.gov This enzyme is a crucial component in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, these compounds disrupt the integrity of the fungal cell membrane, ultimately leading to cell death.

In addition to their role in antifungal activity, certain tetrazole derivatives have been investigated for their ability to inhibit other enzymes. For example, ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid have demonstrated urease inhibitory properties. nih.gov Molecular docking studies of these derivatives have been performed to understand the binding interactions within the active site of the urease enzyme. nih.gov

Pharmacological Profiles and Therapeutic Potential

The pharmacological profile of a compound delineates its potential therapeutic applications. Research into this compound and its analogs has primarily focused on their anti-infective properties.

The rise of antimicrobial resistance has spurred the search for new anti-infective agents. Tetrazole-containing compounds have emerged as a promising class in this regard.

Studies on novel phenyl(2H-tetrazol-5-yl)methanamine derivatives have shown some level of antifungal activity. In one study, these compounds were evaluated against Candida albicans and Aspergillus niger. nih.gov While many of the synthesized derivatives did not exhibit significant inhibitory activity, some compounds showed moderate effects. nih.gov

Another study investigating substituted 2-(1H-tetrazolo-5-yl)anilines found that antifungal activity against Candida albicans was observed specifically in S-substituted derivatives of tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones). zsmu.edu.ua This highlights the importance of specific structural modifications to the core tetrazole-aniline scaffold for conferring antifungal properties.

Table 1: Antifungal Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Fungal Strain | Activity | Reference |

| Phenyl(2H-tetrazol-5-yl)methanamine derivatives | Candida albicans, Aspergillus niger | Moderate | nih.gov |

| S-substituted tetrazolo[1,5-c]quinazoline-(6H)-5-ones(thiones) | Candida albicans | Active | zsmu.edu.ua |

This table summarizes the antifungal activity of derivatives related to this compound.

The antibacterial potential of tetrazole derivatives has also been a subject of investigation. A study on substituted 2-(1H-tetrazolo-5-yl)anilines revealed that certain derivatives were more effective at inhibiting the growth of the Gram-positive bacteria Staphylococcus aureus and Enterococcus faecalis. zsmu.edu.uazsmu.edu.ua The introduction of a halogen atom to the aniline (B41778) fragment was found to enhance activity. zsmu.edu.ua

Conversely, a study on ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid found that these compounds failed to demonstrate antibacterial potential against both Gram-positive (Bacillus pumilus and Staphylococcus aureus) and Gram-negative (Escherichia coli and Pseudomonas aeruginosa) bacteria. nih.gov These findings underscore the high degree of structural specificity required for antibacterial activity within this class of compounds.

Table 2: Antibacterial Activity of Selected Tetrazole Derivatives

| Compound/Derivative | Bacterial Strain | Activity | Reference |

| Substituted 2-(1H-tetrazolo-5-yl)anilines | Staphylococcus aureus, Enterococcus faecalis | Selective inhibition | zsmu.edu.uazsmu.edu.ua |

| Ester derivatives of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4-yl)-methyl)-pentanamido)-3-methyl butanoic acid | Bacillus pumilus, Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa | No activity | nih.gov |

This table summarizes the antibacterial activity of derivatives related to this compound.

Anti-infective Applications

Antiviral Activity (e.g., against Influenza A H1N1 virus)

Derivatives containing structural features analogous to the tetrazolyl aniline core have been investigated for their antiviral properties. Research into novel antiviral agents has identified compounds with activity against challenging viruses like the Influenza A H1N1 subtype. For instance, a series of 1,6-bis[(benzyloxy)methyl]uracil derivatives were synthesized and evaluated for their antiviral efficacy. nih.gov These compounds demonstrated significant activity against the influenza virus (H1N1) in Madin-Darby Canine Kidney (MDCK) cell cultures, with the lead compound in the study showing higher potency than several established antiviral drugs, including rimantadine (B1662185) and oseltamivir (B103847) carboxylate. nih.gov While these specific uracil (B121893) derivatives are structurally distinct from this compound, the findings highlight the broad potential of complex heterocyclic molecules in the discovery of new anti-influenza agents. nih.gov

Anti-inflammatory and Analgesic Properties

The tetrazole ring is a key feature in several classes of compounds investigated for anti-inflammatory and analgesic effects. The structural similarities to active moieties in established drugs suggest that tetrazolyl aniline derivatives could possess similar properties. For example, research has been conducted on creating prodrugs that combine known analgesic and anti-inflammatory agents, such as paracetamol and ibuprofen, into a single molecule. nih.gov Furthermore, succinimide (B58015) derivatives, which are pharmacologically active scaffolds, have demonstrated potential effectiveness against inflammation. mdpi.com In laboratory assays, new compounds are often evaluated for their ability to inhibit enzymes like 5-lipoxygenase (5-LOX), which is crucial in the metabolic pathway that produces inflammatory leukotrienes. mdpi.com A synthesized pivalate-based Michael product showed significant, concentration-dependent inhibition of the 5-LOX enzyme, with a calculated IC₅₀ value of 105 μg/mL, indicating its potential as an anti-inflammatory agent. mdpi.com

Anticancer Activity

The tetrazolyl aniline scaffold is a component of interest in the design of new anticancer agents. Various derivatives have been synthesized and tested against multiple cancer cell lines, often targeting specific cellular pathways like receptor tyrosine kinases.

Detailed research into novel 4-anilinoquinazoline (B1210976) derivatives showed that most of the synthesized compounds inhibited the growth of A431 human skin cancer cells at concentrations below 100 µM. ijcce.ac.ir One derivative, compound 8a in the study, which features a 4-bromo-2-fluoroaniline (B1266173) component, was particularly effective, with an IC₅₀ value of 2.62 μM. ijcce.ac.ir Similarly, studies on (tetrazol-5-yl)methylindole derivatives revealed that certain arylidine substituted compounds were the most active against the human liver carcinoma cell line (HepG2). nih.gov

Benzothiazole aniline (BTA) derivatives and their platinum (II) complexes have also shown promise. mdpi.comsemanticscholar.org These compounds were designed based on the known selective antitumor properties of BTA. mdpi.com The research found that specific ligands (L1, L2) and a platinum complex (L1Pt) exhibited better cytotoxicity than the standard chemotherapy drug cisplatin (B142131) in several cancer cell lines, including liver, breast, and brain cancer cells. mdpi.comsemanticscholar.org Notably, the L1 and L1Pt compounds demonstrated selective inhibitory action against liver cancer cells. semanticscholar.org

| Compound Series | Specific Compound Example | Target Cell Line | IC₅₀ (μM) | Source |

|---|---|---|---|---|

| 4-Anilinoquinazolines | Compound 8a (with 4-bromo-2-fluoroaniline) | A431 (Skin Carcinoma) | 2.62 | ijcce.ac.ir |

| (Tetrazol-5-yl)methylindoles | Arylidine substituted tetrazole 7c, 7d | HepG2 (Liver Carcinoma) | Most Active in Series | nih.gov |

| Benzothiazole Anilines (BTA) | L1, L1Pt | Liver, Breast, Lung, Prostate, Kidney, Brain | More potent than Cisplatin | mdpi.comsemanticscholar.org |

| 5-Substituted 1H-tetrazoles | 3-(3,4-dimethoxyphenyl)-2-(1H-tetrazol-5-yl)acrylonitrile (4c) | A431 (Epidermoid Carcinoma) | Potent Activity Reported | nih.gov |

Cardiovascular Applications (e.g., Antihypertensive Agents via Angiotensin Receptor Inhibition)

The most extensively researched application for compounds containing a tetrazole moiety is in the treatment of cardiovascular diseases, particularly hypertension. The tetrazole group serves as a bioisostere for a carboxylic acid, offering greater metabolic stability and enhanced absorption. mdpi.com This feature is central to the class of drugs known as angiotensin II receptor blockers (ARBs). mdpi.com

ARBs function by blocking the angiotensin II type 1 (AT₁) receptor, which prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, a key player in the renin-angiotensin system that regulates blood pressure. nih.govnih.gov Many successful ARBs, such as losartan (B1675146) and valsartan (B143634), incorporate a biphenyl-tetrazole structure. nih.govmdpi.com

Research on ester derivatives of valsartan, a compound with the chemical name 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl butanoic acid, has demonstrated continued efforts to refine these agents. nih.govnih.gov In these studies, all newly synthesized derivatives showed positive results in lowering blood pressure when compared to the parent molecule, with some showing particularly significant effects. nih.gov

| Compound | Mean Arterial Pressure (mmHg) ± SEM | % Reduction | Source |

|---|---|---|---|

| Control | 170.16 ± 2.91 | - | nih.gov |

| AV0 (Valsartan) | 120.11 ± 2.11 | 29.41 | |

| AV3 | 100.21 ± 2.01 | 41.11 | |

| AV9 | 105.11 ± 1.99 | 38.23 |

Modulation of G Protein-Coupled Receptors (GPCRs)

The therapeutic effects of tetrazolyl aniline derivatives in cardiovascular medicine are mediated through their interaction with G protein-coupled receptors (GPCRs). nih.gov GPCRs are the largest family of transmembrane proteins and the target for a majority of clinically used drugs. nih.gov The angiotensin II (AT₁) receptor is a classic example of a GPCR. mdpi.com By binding to this receptor, ARBs modulate its signaling pathways, leading to vasodilation and reduced blood pressure. nih.gov

The role of tetrazole-containing compounds is not limited to the angiotensin receptor. A novel series of spiroimidazolone-based antagonists for the human glucagon (B607659) receptor (hGCGR), another important GPCR, has been developed. nih.gov The lead compound from this research, which contains a tetrazole group, was found to be a potent hGCGR antagonist that could lower blood glucose levels, showing potential for treating diabetes. nih.gov The ability of these molecules to act as allosteric modulators, which bind to a site distinct from the endogenous ligand, offers a sophisticated mechanism for controlling GPCR signal transduction and developing safer, more specific drugs. nih.govmdpi.com

Other Reported Biological Activities

Beyond their cardiovascular and anticancer potential, derivatives of the tetrazolyl aniline scaffold have been explored for other biological functions.

Urease Inhibition: Derivatives of valsartan were assessed for their ability to inhibit the urease enzyme. nih.govresearchgate.net Several of the synthesized analogs showed significant urease inhibitory action, with one compound (AV2) demonstrating the highest activity in the series. nih.gov

Antioxidant Activity: The same study on valsartan derivatives also revealed significant free radical scavenging potential. nih.govnih.gov All tested compounds, with one exception, showed higher antioxidant activity than the parent drug, valsartan. nih.govmdpi.com

Antimicrobial and Antifungal Activity: A study focused specifically on substituted 2-(1H-tetrazolo-5-yl)anilines investigated their antimicrobial and antifungal properties. zsmu.edu.ua The research found that introducing a halogen atom to the aniline fragment tended to increase activity. For example, a derivative containing fluorine showed significant growth inhibition of Escherichia coli and Klebsiella pneumonia. zsmu.edu.ua Another study on 2,5-disubstituted tetrazole derivatives also reported good activity against selected pathogenic bacterial strains. researchgate.net

| Compound | IC₅₀ (μM) ± SEM | Source |

|---|---|---|

| AV2 | 19.11 ± 0.19 | nih.gov |

| AV5 | 21.12 ± 0.11 | |

| AV3 | 23.01 ± 0.15 |

Bioavailability and Pharmacokinetic Considerations in Drug Design

The inclusion of the tetrazole ring is a key strategy in medicinal chemistry to improve the pharmacokinetic profile of drug candidates. As a bioisostere of the carboxylic acid group, the tetrazole moiety generally increases metabolic stability and improves oral absorption and bioavailability. mdpi.com

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) studies are often performed to predict the pharmacokinetic properties of new compounds. For a series of valsartan derivatives, these studies predicted favorable properties, such as good oral absorption. nih.govmdpi.com The tetrazole group's physicochemical properties contribute positively to these predictions, making scaffolds like this compound attractive starting points for designing drugs with desirable pharmacokinetic profiles. nih.gov

| Parameter | Value/Prediction | Source |

|---|---|---|

| Molecular Weight | 513.5 g/mol | nih.govmdpi.com |

| Hydrogen Bond Acceptors | 8 | |

| Hydrogen Bond Donors | 2 | |

| Log P (Lipophilicity) | 4.50 | |

| Oral Absorption | High |

Advanced Research Applications and Future Directions

Utilization in Drug Discovery and Development Pipelines

The tetrazole moiety is a highly valued functional group in medicinal chemistry, primarily because it serves as a reliable bioisostere for the carboxylic acid group. beilstein-journals.orgbohrium.comresearchgate.net This substitution can significantly enhance a drug candidate's pharmacological profile by improving metabolic stability, increasing lipophilicity for better membrane permeability, and enhancing oral bioavailability. rsc.orgnih.gov The tetrazole ring is resistant to many metabolic degradation pathways, a distinct advantage over the more labile carboxylic acid function. imist.ma

The unique electronic and conformational properties of the tetrazole ring allow it to participate in key binding interactions within biological targets, such as enzymes and receptors, often mimicking the binding of a carboxylate anion. nih.gov Consequently, tetrazole-containing compounds, including derivatives of 2-Methyl-5-(2H-tetrazol-5-yl)aniline, are integral to the development of drugs across a wide spectrum of therapeutic areas. Research has demonstrated the presence of the tetrazole scaffold in over 20 FDA-approved drugs with activities including antihypertensive, anticancer, antibacterial, and antiviral effects. beilstein-journals.orgnih.gov

The development of novel tetrazole derivatives continues to be a vibrant area of research. For instance, new series of 1,5-diaryl-substituted-1,2,3,4-tetrazoles have been synthesized and evaluated for anticancer activity, while other studies focus on tetrazole-containing compounds as potent inhibitors of enzymes like urease or as angiotensin-II receptor antagonists for treating hypertension. nih.govmdpi.com The aniline (B41778) portion of this compound provides a versatile anchor point for further chemical modification, allowing chemists to systematically alter the molecule's properties to optimize potency and selectivity for specific biological targets.

Table 1: Comparison of Carboxylic Acid and Tetrazole Moieties in Drug Design

| Feature | Carboxylic Acid (-COOH) | Tetrazole (-CN4H) | Advantage of Tetrazole |

|---|---|---|---|

| Acidity (pKa) | ~4-5 | ~4.5-5 | Similar acidity allows it to mimic carboxylate binding. |

| Metabolic Stability | Susceptible to metabolic reduction | Generally resistant to metabolic pathways. imist.ma | Increased in-vivo half-life and bioavailability. rsc.org |

| Lipophilicity | Lower | Higher | Improved cell membrane permeability. beilstein-journals.org |

| Hydrogen Bonding | Acts as H-bond donor and acceptor | Acts as H-bond donor and acceptor | Versatile binding interactions. |

| Structure | Planar | Planar aromatic ring | Provides conformational rigidity. beilstein-journals.org |

Role as Key Intermediates in Complex Molecule Synthesis (e.g., Tedizolid)

This compound and its close structural analogs are crucial building blocks in the synthesis of complex, high-value molecules, most notably in the pharmaceutical industry. The specific arrangement of the methyl, aniline, and tetrazole groups provides a unique chemical scaffold that can be elaborated into sophisticated final products.

A prominent example is the synthesis of Tedizolid, a next-generation oxazolidinone antibiotic. nih.gov Tedizolid is used to treat acute bacterial skin and skin structure infections (ABSSSI), including those caused by multidrug-resistant strains like MRSA. nih.gov The chemical structure of Tedizolid features a 2-(2-methyl-2H-tetrazol-5-yl)pyridine core. nih.gov Synthetic routes to this drug rely on intermediates that are structurally very similar to this compound. For example, a common synthetic pathway involves the intermediate 2-(2-methyl-tetrazol-5-yl)-5-bromopyridine, which is then coupled with other fragments to build the final drug molecule. newdrugapprovals.org The synthesis of this key pyridine-tetrazole intermediate starts from 2-cyano-5-bromopyridine, which undergoes a cycloaddition reaction to form the tetrazole ring, followed by methylation. newdrugapprovals.org The aniline moiety in compounds like this compound serves as a precursor or an equivalent to the functional groups needed for these critical coupling reactions.

Exploration in Material Science

The application of tetrazole-based compounds extends beyond medicine into the realm of material science. The high nitrogen content and inherent stability of the tetrazole ring impart unique properties that are desirable for creating advanced materials. rsc.org

Research into polymers and coatings has utilized tetrazole derivatives to enhance thermal stability, durability, and other performance characteristics. chemimpex.com The ability of the tetrazole ring to coordinate with metal ions also opens up possibilities for creating novel organometallic frameworks and functional polymers.